Stachydrine hydrochloride
CAS No.: 4136-37-2
Cat. No.: VC21342363
Molecular Formula: C7H15ClNO2+
Molecular Weight: 180.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4136-37-2 |
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Molecular Formula | C7H15ClNO2+ |
Molecular Weight | 180.65 g/mol |
IUPAC Name | (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1/t6-;/m0./s1 |
Standard InChI Key | DUNMULOWUUIQIL-RGMNGODLSA-O |
Isomeric SMILES | C[N+]1(CCC[C@H]1C(=O)O)C.Cl |
SMILES | C[N+]1(CCCC1C(=O)O)C.[Cl-] |
Canonical SMILES | C[N+]1(CCCC1C(=O)O)C.Cl |
Chemical Identity and Properties
Stachydrine hydrochloride (CAS: 4136-37-2) is a quaternary ammonium compound characterized by its distinctive chemical structure and properties. It is derived primarily from plant species such as Leonurus cardiaca (motherwort) . The compound exhibits a white to off-white crystalline appearance and possesses specific physicochemical characteristics that contribute to its biological activities.
Table 1: Chemical and Physical Properties of Stachydrine Hydrochloride
Property | Description |
---|---|
Chemical Formula | C₇H₁₄ClNO₂ or C₇H₁₃NO₂·HCl |
Molecular Weight | 179.64 g/mol |
Physical State | Solid |
Appearance | White to off-white crystalline powder |
Melting Point | 225°C |
Solubility | Slightly soluble in methanol and water |
Storage Conditions | Inert atmosphere, below -20°C |
Stability | Hygroscopic |
Stachydrine hydrochloride contains a quaternary nitrogen atom, which contributes to its solubility characteristics and interactions with biological systems . The compound is also known by several synonyms including 1,1-Dimethylpyrrolidinium-2-Carboxylate Hydrochloride, Cadabine hydrochloride, and (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride .
Structural Characteristics
Stachydrine hydrochloride belongs to multiple chemical categories that define its structural characteristics:
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Quaternary ammonium cations and salts
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5-membered heterocycles
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Pyrrolidines
The molecular structure features a pyrrolidine ring with a carboxyl group at position 2 and two methyl groups attached to the nitrogen atom, forming a quaternary ammonium center. The stereochemistry at carbon 2 is in the S configuration, which is significant for its biological activity .
The compound can be identified using the following chemical identifiers:
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SMILES notation: [Cl-].C[N+]1(C)CCC[C@H]1C(O)=O
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InChI: InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1
Natural Sources and Occurrence
Stachydrine hydrochloride is found naturally in various plant species, with significant concentrations in:
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Leonurus cardiaca (motherwort) - a primary source used in traditional medicine
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Leonurus heterophyllus sweet - a Chinese herb where it acts as a constituent supporting blood circulation and dispelling blood stasis
The compound was first isolated from the seed husk and pulp of the fruit of C. Leonurus and has subsequently been identified in numerous other botanical sources . Its widespread presence in medicinal plants has contributed to its historical use in traditional medicine systems across different cultures.
Analytical Methods for Detection and Quantification
Several analytical approaches have been developed for detecting and quantifying stachydrine hydrochloride in both pure form and complex matrices such as herbal preparations.
High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has proven particularly effective for stachydrine hydrochloride analysis. This method is preferred over ultraviolet detection because the maximum absorption wavelength of stachydrine hydrochloride (201 nm) is below the cut-off wavelength of commonly used mobile phases like methanol .
Research examining stachydrine hydrochloride in TJF granule (a traditional Chinese medicine preparation) has demonstrated that HPLC-ELSD provides excellent quantitative results with:
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Good linearity in the range of 0.20-1.98 μg/mL (R = 0.9995)
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Average recoveries of 97.01%
An important technical consideration in chromatographic analysis is column selection. When using C18 reversed-phase columns, stachydrine hydrochloride typically exhibits severe peak tailing. To address this issue, NH2 columns have been successfully employed as alternatives .
The ELSD-HPLC method offers significant advantages over traditional thin-layer chromatography scanning methods described in earlier pharmacopoeias, including greater operational convenience and reduced analysis time .
Biological Activities and Mechanisms of Action
Stachydrine hydrochloride exhibits diverse biological activities that have been documented through various in vitro and in vivo studies.
Cardiovascular Effects
Research has demonstrated significant cardioprotective properties of stachydrine hydrochloride. In neonatal rat cardiomyocytes, it has been shown to attenuate norepinephrine (NE)-induced hypertrophy by:
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Reducing protein synthesis
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Decreasing cell surface area
Furthermore, stachydrine treatment inhibits NE-induced alterations in calcium transients, including:
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Accelerated decay of Ca²⁺-transient
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Increased phospholamban expression
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Increased Ca²⁺-transient amplitude
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Hyper-phosphorylation
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Elevated intracellular cAMP levels
Beyond its effects on cardiac hypertrophy, stachydrine has been reported to ameliorate pressure overload-induced diastolic heart failure by suppressing myocardial fibrosis .
Anti-Cancer Properties
One of the most promising therapeutic applications of stachydrine hydrochloride is in cancer treatment. Studies have shown that it induces apoptosis in MCF-7 and T47D breast cancer cell lines and exerts inhibitory effects on proliferation through concurrent suppression of Akt and ERK survival signals .
This dual inhibitory action on key survival pathways suggests significant potential for stachydrine hydrochloride in breast cancer treatment, although additional research is needed to fully elucidate the mechanisms involved and to assess its efficacy in vivo .
Renal Protective Effects
In animal models with unilateral ureteral obstruction, stachydrine treatment has demonstrated notable renoprotective effects, including:
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Decreased renal interstitial fibrosis
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Reduced serum creatinine and blood urea nitrogen levels
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Lower renal tubular interstitial damage index
These findings suggest potential applications in managing kidney disorders, particularly those involving fibrotic changes and tubular damage.
Central Nervous System Effects
Stachydrine hydrochloride acts as a neurotransmitter modulator and has been studied for its effects on the central nervous system . Research in laboratory animals has indicated that it can lower blood pressure and depress central nervous system activity , although the precise mechanisms underlying these effects require further investigation.
Current Research Trends and Future Directions
Research on stachydrine hydrochloride continues to expand, with several key areas of focus:
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Further elucidation of molecular mechanisms underlying its diverse biological activities
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Development of improved analytical methods for detection and quantification in complex matrices
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Evaluation of potential synergistic effects with existing therapeutic agents
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Assessment of safety and efficacy in various disease models
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Exploration of structure-activity relationships to develop more potent or selective derivatives
The compound represents a promising area for continued investigation in drug discovery and development, particularly in cardiovascular medicine, oncology, nephrology, and neuroscience.
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